1-Phenyl-2-nitropropene

Descripción general

Descripción

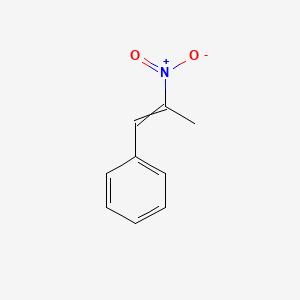

1-Phenyl-2-nitropropene is a chemical compound with the molecular formula C₉H₉NO₂. It is a light-yellow crystalline solid with a distinct odor. This compound is widely used in the field of chemistry for various purposes, including pharmaceuticals and organic synthesis .

Métodos De Preparación

1-Phenyl-2-nitropropene can be synthesized through several methods, with the most common being the Henry reaction. This involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction produces a β-nitro alcohol, which is subsequently dehydrated to yield the nitroalkene . The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through controlled reaction conditions and purification steps .

Análisis De Reacciones Químicas

Reduction Reactions

P2NP undergoes selective reductions to yield pharmacologically relevant intermediates.

Table 1: Reduction Pathways of P2NP

Mechanistic Notes :

-

LiAlH<sub>4</sub> reduces both the nitro group and double bond, directly forming amphetamine .

-

Fe/HCl selectively reduces the nitro group to a ketone (P2P), bypassing amine formation .

Nucleophilic Additions (Michael Acceptor)

The α,β-unsaturated nitro group enables P2NP to act as a Michael acceptor, reacting with nucleophiles:

Table 2: Michael Additions to P2NP

Key Insight : The nitro group’s electron-withdrawing effect polarizes the double bond, facilitating nucleophilic attack at the β-carbon .

Condensation Reactions

P2NP participates in Knoevenagel condensations to synthesize substituted nitrostyrenes:

Table 3: Condensation Derivatives of P2NP

Example Reaction :

Stability and Decomposition

P2NP is stable under inert conditions but decomposes at elevated temperatures (>150°C) . Prolonged exposure to light or moisture induces gradual nitro group degradation, forming phenylpropanal derivatives .

Analytical Characterization

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenyl-2-nitropropene has the molecular formula and is characterized by a stable structure that includes both aromatic and alkyl substituents. It acts as a Michael acceptor, allowing it to participate in various nucleophilic reactions. Its unique properties make it valuable in organic synthesis and medicinal chemistry .

Pharmaceutical Applications

-

Synthesis of Amphetamines :

- P2NP is primarily known for its role as an intermediate in the synthesis of amphetamines, notably Adderall, which is used to treat ADHD and narcolepsy. The reduction of P2NP leads to the formation of amphetamine, making it a crucial precursor in pharmaceutical formulations .

- Reduction Process : The reduction can be achieved using various reagents such as lithium aluminum hydride (LAH), sodium amalgam, or palladium catalysts. This versatility allows for different synthetic pathways depending on the desired purity and yield .

Method Reagents Used Yield (%) LAH Reduction LAH ~85 Sodium Amalgam Sodium amalgam ~80 Palladium Catalyst Palladium on carbon ~90 - Antitumor Properties :

Agricultural Applications

- Herbicidal Properties :

Antimicrobial Activities

-

Bactericidal Effects :

- Research indicates that P2NP possesses antibacterial properties, particularly against Gram-positive bacteria. This makes it a candidate for developing novel antimicrobial agents or enhancing existing formulations .

- Case studies have shown effective inhibition of bacterial growth, suggesting its potential use in medical applications where antibiotic resistance is a concern.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Bacillus subtilis 12

Mecanismo De Acción

The mechanism of action of 1-Phenyl-2-nitropropene involves its reactivity due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . This reactivity allows it to participate in nucleophilic addition reactions, forming various intermediates that can be further transformed into valuable compounds .

Comparación Con Compuestos Similares

1-Phenyl-2-nitropropene is similar to other nitrostyrene derivatives, such as:

3,4-Methylenedioxy-1-phenyl-2-nitropropene: Used in the synthesis of MDA and MDMA.

β-Methyl-β-nitropropene: Another nitrostyrene derivative with similar reactivity.

What sets this compound apart is its widespread use in both legal pharmaceutical applications and its potential for misuse in illicit drug synthesis .

Actividad Biológica

1-Phenyl-2-nitropropene (P2NP) is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry and agricultural practices. This article examines its biological activity, synthesis, safety considerations, and relevant research findings.

This compound has the chemical formula and is characterized by its light yellow crystalline solid form with a distinctive odor. The compound features both a phenyl group and a nitro group, contributing to its reactivity as a Michael acceptor, which allows it to participate in various chemical transformations.

The typical synthesis of P2NP involves the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst, often through a Henry reaction mechanism:

This process underscores its role as an intermediate in the synthesis of amphetamines and other biologically active compounds .

Antitumor and Antibacterial Properties

Recent studies have highlighted the antitumor and antibacterial activities of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's antibacterial properties make it a candidate for developing new antimicrobial agents .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | Moderate |

| Escherichia coli | Low |

In addition to its antibacterial properties, P2NP has been investigated for its potential as an anti-tumor agent , suggesting that it may interfere with cancer cell proliferation mechanisms .

The biological activity of P2NP can be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. As a Michael acceptor, it can react with nucleophiles such as thiols and amines, potentially leading to alterations in protein function or DNA damage .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of P2NP on cancer cell lines. The results indicated that P2NP significantly inhibited cell growth in breast cancer cells, demonstrating a dose-dependent response. The study concluded that P2NP could serve as a lead compound for developing novel anticancer therapies .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial efficacy of P2NP against various pathogens. The study found that P2NP exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics. This finding supports the potential use of P2NP in treating bacterial infections resistant to conventional therapies .

Safety Considerations

Despite its promising biological activities, safety considerations are paramount when handling this compound. It is classified as harmful and an irritant, necessitating precautions to avoid inhalation or skin contact. The median lethal dose (LD50) values indicate moderate toxicity:

Propiedades

IUPAC Name |

[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSVFWFSJDAYBM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336391 | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-60-2, 18315-84-9 | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitropropenyl)benzene, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitropropenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-NITROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to produce 1-Phenyl-2-nitropropene?

A1: this compound can be synthesized through a Knoevenagel condensation reaction. This involves reacting benzaldehyde with nitroethane in the presence of a catalyst. [] Interestingly, the isotopic composition of the starting materials, like benzaldehyde, can significantly influence the final product's isotopic signature. For instance, using industrially produced benzaldehyde with high positive δ2H values results in this compound and subsequently synthesized amphetamine with unusually positive δ2H values. []

Q2: Are there any analytical techniques available to identify and quantify this compound?

A2: Yes, High Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the presence and quantity of this compound and related substances. [] The method utilizes a polystyrene-divinylbenzene (PS-DVB) chromatographic column and UV detection, allowing for the separation and quantification of compounds like nitroethane, benzaldehyde, and this compound with high resolution and low detection limits. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) offers a robust method for analyzing amphetamine synthesized from this compound. []

Q3: How stable is this compound in solution?

A3: Studies indicate that this compound demonstrates instability in acetonitrile solutions when exposed to light. [] This highlights the importance of proper storage and handling to maintain the compound's integrity for research and analytical purposes.

Q4: What is known about the stereochemistry of reactions involving this compound?

A4: Research shows that N-Alkylhydroxylamines add to this compound in a stereospecific cis fashion. [] This contrasts with O-Alkylhydroxylamines, which do not exhibit diastereoselectivity in this reaction. [] This difference suggests a concerted addition mechanism for N-Alkylhydroxylamines reacting with this compound.

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR, have been employed for the structural investigation of this compound. [] These techniques provide valuable insights into the vibrational frequencies, electronic transitions, and nuclear environments within the molecule, contributing to a comprehensive understanding of its properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.